Azaleatin

Übersicht

Beschreibung

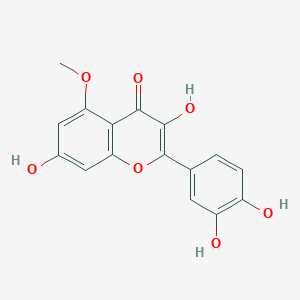

Azaleatin ist eine chemische Verbindung, die als O-methyliertes Flavonol klassifiziert wird, eine Art von Flavonoid. Es wurde erstmals 1956 aus den Blüten von Rhododendron mucronatum isoliert und wurde seitdem in verschiedenen anderen Arten gefunden, darunter Plumbago capensis, Ceratostigma willmottiana und Carya pecan . This compound ist bekannt für seine einzigartige Struktur, die mehrere Hydroxylgruppen und eine Methoxygruppe umfasst.

Wirkmechanismus

Target of Action

Azaleatin is an O-methylated flavonol, a type of flavonoid . It was first isolated from the flowers of Rhododendron mucronatum

Mode of Action

It has been suggested that this compound may have inhibitory effects on α-amylase . In silico molecular modeling studies have shown that this compound has good docking energy with the α-amylase receptor .

Biochemical Pathways

It has been suggested that this compound may play a role in the inhibition of α-amylase , which is a key enzyme in the breakdown of starches. This could potentially impact carbohydrate metabolism.

Result of Action

It has been suggested that this compound may have antioxidant capacity . Antioxidants are known to neutralize harmful free radicals in the body, which can help prevent cellular damage.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the soil in which the plant is grown can affect the production and concentration of flavonoids like this compound . Additionally, temperature, sunlight, and water availability can also influence the plant’s flavonoid production .

Biochemische Analyse

Biochemical Properties

Azaleatin has been found to exhibit inhibitory activity against human glutaminyl cyclase (hQC), a key enzyme involved in the pathogenesis of Alzheimer’s disease . The binding affinity and molecular interactions of this compound with hQC have been analyzed, providing insights into its biochemical properties .

Cellular Effects

They can interact with cell signaling pathways, influence gene expression, and affect cellular metabolism

Molecular Mechanism

This compound has been found to inhibit hQC, which is linked to the amyloidogenic process that leads to the initiation of Alzheimer’s disease . The binding affinity and molecular interactions of this compound with hQC have been analyzed, providing insights into its molecular mechanism .

Metabolic Pathways

This compound is involved in the flavonoid biosynthesis pathway . It is produced by the methylation of hydroxyl groups of flavonoids by O-methyltransferases

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Azaleatin kann unter Verwendung von Methoxymethyl (MOM)-Schutzgruppen synthetisiert werden. Die Synthese beinhaltet die Methylierung von Quercetin, einem natürlich vorkommenden Flavonoid, unter Verwendung von Methoxymethylchlorid in Gegenwart einer Base . Die Reaktion erfolgt typischerweise unter milden Bedingungen, wobei die Temperatur auf etwa Raumtemperatur bis 45 °C und ein neutraler bis leicht basischer pH-Wert gehalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Extraktion von Quercetin aus pflanzlichen Quellen, gefolgt von dessen Methylierung mit chemischen Reagenzien. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von Biokatalysatoren wie Flavonoid-O-Methyltransferasen wurde ebenfalls untersucht, um die Effizienz des Methylierungsprozesses zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Azaleatin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydroflavonolen führen.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Methoxygruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen mit this compound reagieren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, wie z. B. Chinone, Dihydroflavonole und substituierte Flavonole.

Wissenschaftliche Forschungsanwendungen

Chemie: Azaleatin wird als Vorläufer für die Synthese anderer Flavonoidderivate verwendet.

Medizin: This compound hat sich als potenzieller Hemmstoff von Enzymen wie α-Amylase gezeigt, was es zu einem Kandidaten für die Behandlung von Diabetes macht.

Industrie: this compound wird aufgrund seiner antioxidativen Eigenschaften in der Formulierung von Nahrungsergänzungsmitteln und Kosmetika verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung durch verschiedene molekulare Mechanismen:

Antioxidative Aktivität: this compound fängt freie Radikale ab und reduziert oxidativen Stress, indem es Wasserstoffatome von seinen Hydroxylgruppen abgibt.

Enzymhemmung: Es hemmt Enzyme wie α-Amylase, indem es an ihre aktiven Zentren bindet und so ihre Aktivität reduziert.

Vergleich Mit ähnlichen Verbindungen

Azaleatin wird mit anderen ähnlichen Flavonoiden verglichen, wie z. B.:

Isorhamnetin: Ähnlich wie this compound ist Isorhamnetin ein methyliertes Flavonol mit antioxidativen Eigenschaften.

Tamarixetin: Ein weiteres methyliertes Flavonol, Tamarixetin, weist strukturelle Ähnlichkeiten mit this compound auf, unterscheidet sich aber in der Position der Methoxygruppe.

Die einzigartige Struktur von this compound mit seiner spezifischen Anordnung von Hydroxyl- und Methoxygruppen trägt zu seinen einzigartigen chemischen und biologischen Eigenschaften bei und macht es zu einer wertvollen Verbindung für verschiedene Anwendungen.

Biologische Aktivität

Azaleatin, a lesser-known flavonoid derived from quercetin, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its antioxidant properties, enzyme inhibition, and potential therapeutic applications.

This compound is characterized by its flavonoid structure, which contributes to its biological activities. It can be synthesized efficiently from quercetin, with several studies reporting on its synthesis and subsequent bioactivity assessments. The compound exhibits a molecular formula of C_16H_12O_7 and a molecular weight of 320.26 g/mol.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. A study reported an effective concentration (EC50) of 36.1 μg/mL for this compound in scavenging free radicals, making it the second most effective compound tested after quercetin (EC50 of 30 μg/mL) .

Table 1: Antioxidant Activity Comparison

| Compound | EC50 (μg/mL) |

|---|---|

| Quercetin | 30 |

| This compound | 36.1 |

| Myricetin | Not specified |

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies have shown that this compound exhibits comparable inhibitory activity to standard inhibitors, indicating its potential as a therapeutic agent for managing diabetes by controlling postprandial blood glucose levels .

Table 2: Enzyme Inhibition Studies

| Compound | α-Amylase Inhibition (%) | Docking Energy (Kcal/mol) |

|---|---|---|

| This compound | Comparable to standards | -8.8 |

| Standard | Not specified | Not applicable |

Glycation and Cancer Cell Viability

Research has also explored this compound's effects on glycation processes in cancer cell lines. A comparative study indicated that this compound significantly increased the levels of methylglyoxal—a precursor to advanced glycation end products (AGEs)—in HGC-27 gastric cancer cells. At concentrations above 5 μmol, this compound caused methylglyoxal levels to rise approximately 3.3 times higher than control levels . This suggests a potential role in modulating glycation-related cellular processes.

Table 3: Effects on Glycation Precursors

| Treatment Concentration (μmol) | Methylglyoxal Content (fold increase) |

|---|---|

| Control | 1 |

| 5 | 3.3 |

| 10 | Not specified |

| 20 | Not specified |

In Silico Studies

In silico docking studies have provided insights into the molecular interactions of this compound with various targets. The compound showed good binding affinity with key residues of the α-amylase receptor, suggesting that structural modifications could enhance its inhibitory activity .

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBAXROZAXAEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200945 | |

| Record name | 5-O-Methylquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-51-1 | |

| Record name | Azaleatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Methylquercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Methylquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZALEATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO52512D8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.